Methyl 5-fluoro-1H-indazole-3-carboxylate
Overview
Description
“Methyl 5-fluoro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 78155-73-4 . It has a molecular weight of 194.17 and a molecular formula of C9H7FN2O2 . It is a yellow solid .
Synthesis Analysis
The synthesis of indazoles, including compounds like “this compound”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 194.16 and a molecular formula of C9H7FN2O2 .Scientific Research Applications
Metabolism and Metabolic Stability
Methyl 5-fluoro-1H-indazole-3-carboxylate, as part of synthetic cannabinoids like AB-PINACA and 5F-AB-PINACA, undergoes various metabolic transformations. Studies have shown that these compounds are metabolized in the human liver, producing metabolites through processes such as carboxamide hydrolysis, hydroxylation, and ketone formation (Wohlfarth et al., 2015). These metabolites are significant for understanding the drug metabolism and designing therapeutic interventions.
Synthesis and Structural Analysis
Research has been conducted on synthesizing compounds containing the this compound structure and analyzing their crystal structures. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been achieved, showing potential in inhibiting the proliferation of cancer cell lines (Hao et al., 2017).
Chemical Properties and Reactions
Studies have explored the chemical properties and reactions of compounds with the 5-fluoro-1H-indazole-3-carboxylate moiety. One study describes the synthesis, properties, and decarboxylation reactions of 5-fluoro-substituted 1,2-dimethyl indazolium-3-carboxylates, providing insight into their behavior under various conditions (Schmidt et al., 2007).
Quantum Mechanical Studies
Quantum mechanical studies have been conducted to understand the behavior and properties of compounds like indazolium-3-carboxylate and its decarboxylation product, indazol-3-ylidene. This research helps in understanding the structural and electronic properties of these molecules, which can be crucial for designing new drugs and materials (Schmidt et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-fluoro-1H-indazole-3-carboxylate is a compound that has been studied for its potential medicinal properties. Indazole derivatives, a class of compounds to which this compound belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the potential targets of indazole derivatives, it can be inferred that the compound may have antitumor activity .
Properties
IUPAC Name |
methyl 5-fluoro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMSTQBPEVBPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506964 | |
Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-73-4 | |
Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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